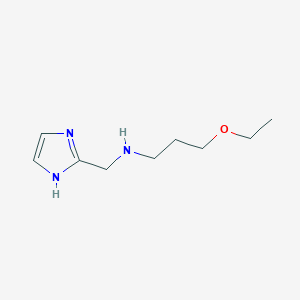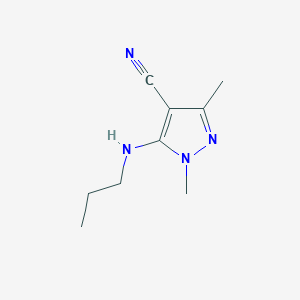
(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₇N₃O It features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of 1H-imidazole-2-carbaldehyde with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce corresponding amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypropyl)(1H-imidazol-2-ylmethyl)amine
- (3-Butoxypropyl)(1H-imidazol-2-ylmethyl)amine
- (3-Isopropoxypropyl)(1H-imidazol-2-ylmethyl)amine
Uniqueness
(3-Ethoxypropyl)(1H-imidazol-2-ylmethyl)amine is unique due to its specific ethoxypropyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethoxy-N-(1H-imidazol-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-13-7-3-4-10-8-9-11-5-6-12-9/h5-6,10H,2-4,7-8H2,1H3,(H,11,12) |
InChI Key |
YWXCUVISYLDMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13276702.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13276715.png)


![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)


![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13276744.png)
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13276750.png)



![(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)

